molecular formula C9H17NOS B13022328 N-(2,2-Dimethylthietan-3-yl)isobutyramide

N-(2,2-Dimethylthietan-3-yl)isobutyramide

Cat. No.: B13022328
M. Wt: 187.30 g/mol
InChI Key: MHXKEGOWZBUDPI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)isobutyramide is a chemical compound with the molecular formula C10H19NOS It is a member of the thietan family, characterized by a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)isobutyramide typically involves the reaction of 2,2-dimethylthietan-3-amine with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and thietan functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylthietan-3-yl)acetamide
  • N-(2,2-Dimethylthietan-3-yl)propionamide
  • N-(2,2-Dimethylthietan-3-yl)butyramide

Uniqueness

N-(2,2-Dimethylthietan-3-yl)isobutyramide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C9H17NOS/c1-6(2)8(11)10-7-5-12-9(7,3)4/h6-7H,5H2,1-4H3,(H,10,11)

InChI Key

MHXKEGOWZBUDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CSC1(C)C

Origin of Product

United States

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